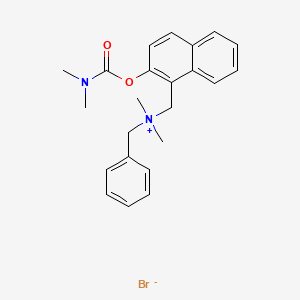
Benzyldimethyl(2-hydroxy-1-naphthyl)methylammonium bromide dimethylcarbamate (ester)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyldimethyl(2-hydroxy-1-naphthyl)methylammonium bromide dimethylcarbamate (ester) is a complex organic compound that combines the properties of ammonium salts and carbamate esters This compound is notable for its unique structure, which includes a naphthyl group, a benzyldimethylammonium moiety, and a dimethylcarbamate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyldimethyl(2-hydroxy-1-naphthyl)methylammonium bromide dimethylcarbamate (ester) typically involves a multi-step process. One common method starts with the preparation of 2-hydroxy-1-naphthaldehyde, which is then reacted with benzyldimethylamine to form the corresponding Schiff base. This intermediate is subsequently reduced to yield the benzyldimethyl(2-hydroxy-1-naphthyl)methylamine. The final step involves the reaction of this amine with dimethylcarbamoyl chloride in the presence of a base to form the desired carbamate ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzyldimethyl(2-hydroxy-1-naphthyl)methylammonium bromide dimethylcarbamate (ester) undergoes various chemical reactions, including:
Oxidation: The naphthyl group can be oxidized to form quinones.
Reduction: The carbamate ester can be reduced to the corresponding amine.
Substitution: The benzyldimethylammonium moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and alcohols.
Substitution: Various substituted ammonium salts.
Aplicaciones Científicas De Investigación
Benzyldimethyl(2-hydroxy-1-naphthyl)methylammonium bromide dimethylcarbamate (ester) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its ammonium salt structure.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmacologically active compounds.
Mecanismo De Acción
The mechanism of action of Benzyldimethyl(2-hydroxy-1-naphthyl)methylammonium bromide dimethylcarbamate (ester) involves its interaction with biological molecules through its ammonium and carbamate groups. The ammonium group can interact with negatively charged sites on proteins and cell membranes, while the carbamate ester can undergo hydrolysis to release active amines. These interactions can disrupt cellular processes and lead to antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
Benzyldimethyl(2-hydroxyethyl)ammonium chloride: Similar structure but lacks the naphthyl group and carbamate ester.
Benzyldimethyl(2-hydroxy-1-naphthyl)methylammonium chloride: Similar structure but lacks the carbamate ester.
Dimethylcarbamate esters: Similar functional group but different core structures.
Uniqueness
Benzyldimethyl(2-hydroxy-1-naphthyl)methylammonium bromide dimethylcarbamate (ester) is unique due to its combination of a naphthyl group, an ammonium moiety, and a carbamate ester.
Actividad Biológica
Benzyldimethyl(2-hydroxy-1-naphthyl)methylammonium bromide dimethylcarbamate (ester), also known as Ro 2-1700, is a quaternary ammonium compound with potential applications in pharmacology, particularly as a cholinesterase inhibitor. This compound's biological activity has been explored in various studies, highlighting its mechanisms of action, pharmacokinetics, and therapeutic potential.
The compound functions primarily as a reversible inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) at cholinergic synapses. By inhibiting AChE, Benzyldimethyl(2-hydroxy-1-naphthyl)methylammonium bromide increases the concentration of ACh in the synaptic cleft, enhancing cholinergic transmission. This mechanism is particularly relevant in conditions such as myasthenia gravis, where improved neuromuscular transmission is desired.
1. Biological Activity
The biological activity of Benzyldimethyl(2-hydroxy-1-naphthyl)methylammonium bromide has been characterized through various in vitro and in vivo studies. Key findings include:
- Cholinesterase Inhibition : The compound exhibits significant inhibition of both AChE and butyrylcholinesterase (BChE). In experimental models, it has shown prolonged inhibition effects compared to other cholinesterase inhibitors like pyridostigmine and neostigmine .
- Selectivity : Studies indicate that while it inhibits AChE effectively, it also retains some selectivity for BChE, which may reduce the risk of central nervous system side effects typically associated with non-selective cholinesterase inhibitors .
2. Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on Myasthenia Gravis : In a controlled trial involving patients with myasthenia gravis, administration of Benzyldimethyl(2-hydroxy-1-naphthyl)methylammonium bromide resulted in improved muscle strength and reduced symptoms compared to baseline measurements .
- Toxicological Assessment : Long-term exposure studies in animal models have demonstrated that while cholinergic activity increases, there were no significant adverse effects on organ function or behavior at therapeutic doses .
Data Table
The following table summarizes key findings from various studies on the biological activity of Benzyldimethyl(2-hydroxy-1-naphthyl)methylammonium bromide:
Propiedades
Número CAS |
66902-71-4 |
|---|---|
Fórmula molecular |
C23H27BrN2O2 |
Peso molecular |
443.4 g/mol |
Nombre IUPAC |
benzyl-[[2-(dimethylcarbamoyloxy)naphthalen-1-yl]methyl]-dimethylazanium;bromide |
InChI |
InChI=1S/C23H27N2O2.BrH/c1-24(2)23(26)27-22-15-14-19-12-8-9-13-20(19)21(22)17-25(3,4)16-18-10-6-5-7-11-18;/h5-15H,16-17H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
UJLNTUMCCLPBFU-UHFFFAOYSA-M |
SMILES canónico |
CN(C)C(=O)OC1=C(C2=CC=CC=C2C=C1)C[N+](C)(C)CC3=CC=CC=C3.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















